

# (4-Bromo-3-methylphenyl)thiourea chemical properties and structure

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## Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)thiourea

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An In-depth Technical Guide to **(4-Bromo-3-methylphenyl)thiourea**: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for **(4-Bromo-3-methylphenyl)thiourea** is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties of the thiourea chemical class and data from structurally analogous compounds. All data presented for analogous compounds should be considered representative and not a direct measurement for **(4-Bromo-3-methylphenyl)thiourea**.

## Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds are known for their diverse biological activities, including but not limited to antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the phenyl rings of phenylthiourea molecules can significantly modulate their biological efficacy and pharmacokinetic profiles. This guide focuses on the chemical properties and structure of a specific derivative, **(4-Bromo-3-methylphenyl)thiourea**.

## Chemical Structure and Properties

The chemical structure of **(4-Bromo-3-methylphenyl)thiourea** consists of a central thiourea core with one of the nitrogen atoms substituted with a 4-bromo-3-methylphenyl group.

Molecular Formula: C<sub>8</sub>H<sub>9</sub>BrN<sub>2</sub>S

Molecular Weight: 245.14 g/mol

While experimental data for **(4-Bromo-3-methylphenyl)thiourea** is not readily available, the following table summarizes computed and experimental data for structurally similar compounds to provide an estimated profile.

Table 1: Physicochemical Properties of **(4-Bromo-3-methylphenyl)thiourea** and Structurally Related Compounds

Property	(4-Bromo-3-methylphenyl)thiourea (Computed/Estimated)	N-(4-bromo-3-ethyl-5-methylphenyl)thiourea (Computed)[1]	1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea (Experimental)[2]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrN <sub>2</sub> S	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> S	C <sub>10</sub> H <sub>13</sub> BrN <sub>2</sub> S
Molecular Weight	245.14 g/mol	273.19 g/mol	273.19 g/mol
Melting Point	Not Available	Not Available	Not Available
Boiling Point	Not Available	Not Available	Not Available
XLogP3	Not Available	3.5	Not Available
Hydrogen Bond Donor Count	2	2	1
Hydrogen Bond Acceptor Count	2	2	2
Rotatable Bond Count	1	2	1

Structural Insights from Analogous Compounds:

Crystallographic studies of closely related compounds, such as 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, reveal that the molecule is not planar. The bromomethylphenyl group and the dimethylthiourea group are inclined to one another, with an interplanar angle of 55.13 (6)°. In the crystal structure of this analog, molecules are stacked, and intermolecular N—H···S contacts form chains.<sup>[2][3]</sup>

## Experimental Protocols

### General Synthesis of (4-Bromo-3-methylphenyl)thiourea

A plausible synthetic route to **(4-Bromo-3-methylphenyl)thiourea** involves the reaction of 4-bromo-3-methylaniline with an isothiocyanate source. The starting material, 4-bromo-3-methylaniline, is commercially available and its synthesis has been documented.<sup>[4][5][6]</sup> A general procedure is outlined below:

#### Materials:

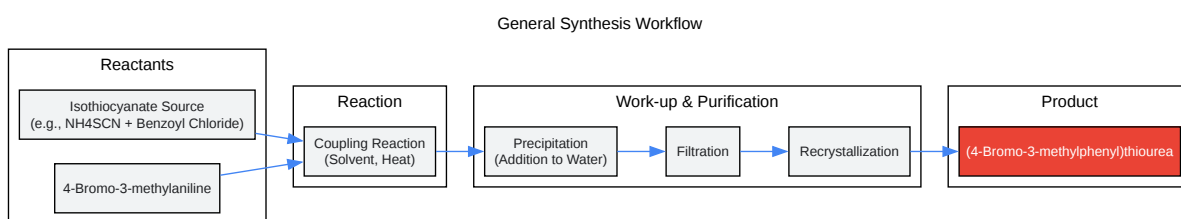
- 4-Bromo-3-methylaniline
- Ammonium thiocyanate or Benzoyl isothiocyanate
- A suitable solvent (e.g., acetone, acetonitrile)
- Acid catalyst (e.g., HCl) (optional, depending on the isothiocyanate source)

#### Procedure:

- **Formation of the Isothiocyanate** (if starting from ammonium thiocyanate): In a reaction vessel, dissolve ammonium thiocyanate in a suitable solvent like acetone. To this, add benzoyl chloride dropwise and reflux the mixture to form benzoyl isothiocyanate in situ.
- **Reaction with Aniline**: Dissolve 4-bromo-3-methylaniline in the same or a compatible solvent.
- **Coupling Reaction**: Add the aniline solution to the isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate the formation of the thiourea derivative.

- **Work-up and Purification:** Upon completion of the reaction (monitored by TLC), the product is typically isolated by pouring the reaction mixture into water, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

The following diagram illustrates the general workflow for the synthesis of substituted phenylthioureas.



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Caption: General workflow for the synthesis of **(4-Bromo-3-methylphenyl)thiourea**.

## Biological Activity and Potential Signaling Pathways

While no specific biological data for **(4-Bromo-3-methylphenyl)thiourea** has been found, the broader class of thiourea derivatives is well-documented for a wide range of biological activities.

### Antimicrobial Activity

Substituted phenylthioureas have demonstrated notable antimicrobial activity against various bacterial and fungal strains.<sup>[2][7]</sup> The presence of halogen substituents on the phenyl ring is often associated with enhanced antimicrobial potency. It is plausible that **(4-Bromo-3-methylphenyl)thiourea** would exhibit similar properties. The mechanism of action for antimicrobial thioureas is not fully elucidated but may involve the disruption of cellular processes through interactions with essential enzymes or cell membranes.

## Anticancer Activity

Many thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] For instance, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of several breast cancer cell lines with IC<sub>50</sub> values in the low micromolar range.[8] The anticancer activity of thioureas is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

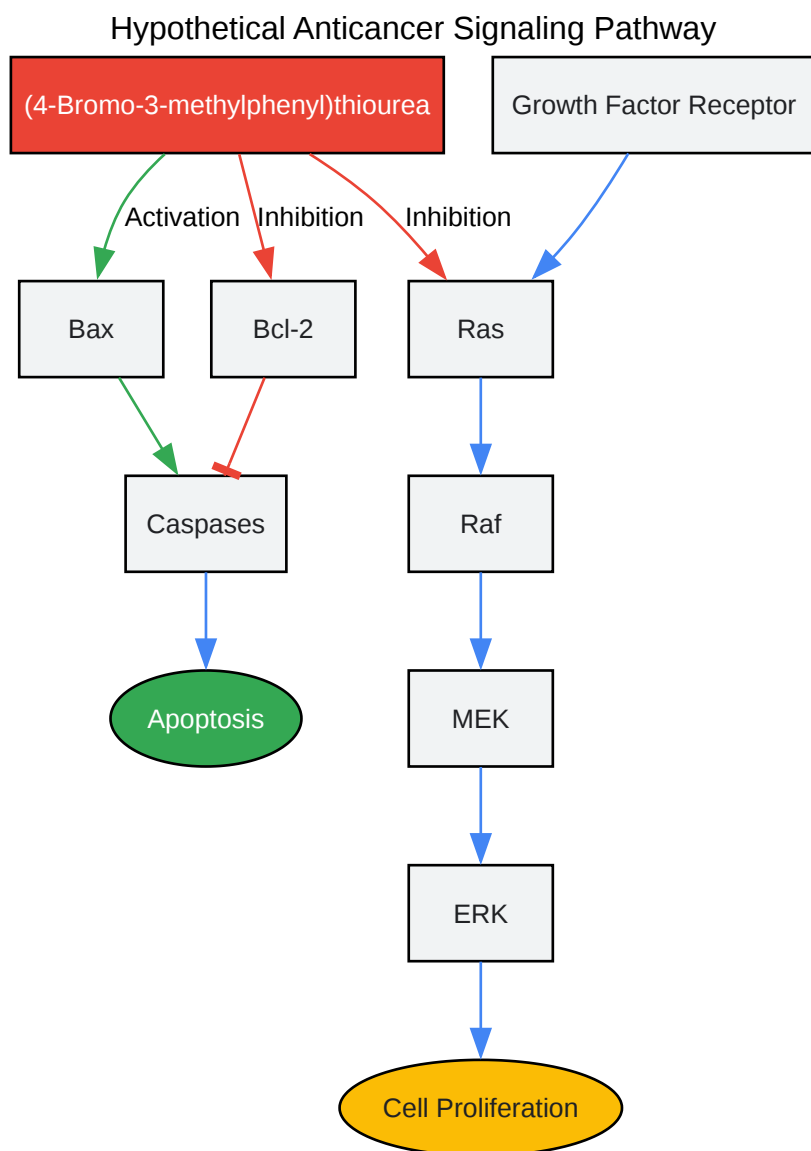
Table 2: Cytotoxicity of Structurally Related Thiourea Derivatives

Compound	Cell Line	IC <sub>50</sub> (μM)	Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea	SW480 (colon cancer)	9.0	[8]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea	SW620 (colon cancer)	1.5	[8]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea	K562 (leukemia)	6.3	[8]
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea	Breast Cancer Cell Lines	2.2 - 5.5	[8]
N-(4-bromo)-benzoyl-N'-phenylthiourea	HER2-Positive Breast Cancer (primary cells)	540	[1]

### Potential Signaling Pathway Involvement:

Based on the activities of related compounds, **(4-Bromo-3-methylphenyl)thiourea** could potentially exert its anticancer effects through the modulation of pathways such as the

MAPK/ERK pathway or by inducing apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by thiourea derivatives.



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Caption: Hypothetical signaling pathways affected by thiourea derivatives.

## Conclusion

**(4-Bromo-3-methylphenyl)thiourea** is a compound of interest within the broader class of biologically active thiourea derivatives. While specific experimental data for this molecule is

sparse, a comprehensive understanding of its likely chemical properties, structure, and biological potential can be inferred from the extensive research on analogous compounds. The presence of the 4-bromo-3-methylphenyl moiety suggests that this compound may possess significant antimicrobial and anticancer activities. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

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